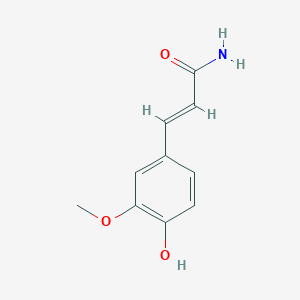
阿魏酰胺
描述
Ferulamide is a Ferulic acid derivative isolated from Portulaca oleracea L. with anticholinesterase activities .
Synthesis Analysis
A series of Schiff’s base derivatives was rationally designed and synthesized, the biological activity of these derivatives were evaluated by MAO-A/MAO-B inhibition, antioxidant activity, A β1-42 aggregation effects, metal chelation property and neuroprotective effect . Another method involves the design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer’s disease .
Molecular Structure Analysis
Theoretical calculations at DFT level were used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for Ferulamide .
Physical And Chemical Properties Analysis
Ferulamide is a white crystalline powder that is soluble in some organic solvents such as ethanol and dichloromethane .
科学研究应用
抗癌活性
阿魏酰胺衍生物在癌症研究中显示出潜力。例如,一项研究发现,一种阿魏酰胺衍生物,(2E)-N,N-二丁基-3-(4-羟基-3-甲氧基苯基)丙烯酰胺,诱导了 HL-60 细胞(一种白血病细胞)的凋亡和细胞周期停滞。该化合物通过下调 Bcl-2 表达和诱导 CDK 抑制剂 p21 抑制细胞生长并诱导细胞死亡 (Chen et al., 2007).
抗血小板活性
阿魏酰胺衍生物也因其抗血小板活性而受到评估。一些衍生物对花生四烯酸诱导的血小板聚集表现出有效的抑制活性,表明在心血管健康方面具有潜在的治疗应用 (Lai et al., 2002).
诱导脂联素
研究表明,阿魏酰胺可以在小鼠和人前脂肪细胞中诱导脂联素产生。脂联素在预防代谢综合征中起着至关重要的作用,与其他化合物相比,阿魏酰胺在诱导脂联素方面显示出很强的活性。这表明它们在治疗代谢综合征方面具有潜力 (Yamazaki et al., 2008).
抗氧化特性
与阿魏酰胺密切相关的阿魏酸表现出多种生理功能,包括抗氧化、抗菌和抗炎活性。这些特性使其在食品、药品和化妆品中得到应用 (Zduńska et al., 2018).
抗炎作用
研究发现,阿魏酸(一种与阿魏酰胺在结构上相关的膳食酚)具有显着的抗炎作用。例如,它已被证明可以抑制大鼠单钠尿酸盐晶体诱导的炎症,这是一种急性痛风性关节炎的模型 (Doss et al., 2016).
作用机制
Target of Action
Ferulamide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. Ferulamide also shows potent inhibitory activity against arachidonic acid-induced platelet aggregation .
Mode of Action
Ferulamide interacts with its targets by inhibiting their function. It acts as an anticholinesterase agent , meaning it blocks the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . This leads to an increase in the concentration of acetylcholine, enhancing the transmission of signals in the nervous system.
Biochemical Pathways
It is known that it influences thecholinergic system by inhibiting acetylcholinesterase . This could potentially affect various downstream effects related to nerve signal transmission and muscle function.
Result of Action
The inhibition of acetylcholinesterase by Ferulamide leads to an increase in acetylcholine concentration, which can enhance nerve signal transmission and muscle function . Additionally, its inhibitory activity against arachidonic acid-induced platelet aggregation could potentially influence blood clotting processes .
生化分析
Biochemical Properties
Ferulamide plays a significant role in biochemical reactions due to its anticholinesterase activities . It interacts with various enzymes and proteins, particularly those involved in cholinergic signaling .
Cellular Effects
The effects of Ferulamide on cells are primarily related to its anticholinesterase activity. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ferulamide exerts its effects at the molecular level through its anticholinesterase activity. It can bind to cholinesterase enzymes, inhibiting their activity and leading to changes in gene expression .
Metabolic Pathways
Ferulamide is involved in various metabolic pathways due to its interaction with cholinesterase enzymes. It can affect metabolic flux and metabolite levels .
属性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJJKZSQWOLIP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031242 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19272-90-3 | |
| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities reported for ferulamide and its derivatives?
A1: Ferulamide and its derivatives exhibit a range of promising biological activities, including:
- Antioxidant activity: Several studies highlight the antioxidant potential of ferulamide derivatives. Notably, serotonin derivatives isolated from safflower oil cake, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide and N-[2-(5-hydroxy-1H-indol-3yl)ethyl]-p-coumaramide, demonstrated significant antioxidant activity in the ferric thiocyanate and DPPH assays. [, ]
- Anti-platelet activity: Research indicates that specific ferulamide derivatives can inhibit arachidonic acid-induced platelet aggregation, suggesting potential antithrombotic properties. []
- Anticancer activity: Studies using HL-60 human leukemia cells have shown that certain ferulamide derivatives, like (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents. [, ]
- Anti-acetylcholinesterase activity: Compounds like (10E, 12E)-9-ureidooctadeca-10, 12-dienoic acid (oleraurea), (E)-p-coumaramide, and (E)-ferulamide, isolated from Portulaca oleracea L., exhibited anticholinesterase activities, suggesting potential applications in Alzheimer's disease treatment. []
- Multifunctional activity for Alzheimer's Disease: Novel O-alkyl ferulamide derivatives have been designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds displayed selective MAO-B inhibitory potency, antioxidant activity, anti-inflammatory properties, and neuroprotective effects in vitro. []
Q2: Can you elaborate on the structural characteristics of ferulamide?
A2: Ferulamide ((2E)-N-(2-phenylethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide) is an amide resulting from the formal condensation of the carboxylic acid group of ferulic acid with the primary amino group of phenethylamine.
Q3: How does the structure of ferulamide derivatives influence their anti-platelet activity?
A3: While specific structure-activity relationship (SAR) details are not provided in the provided research, it's known that modifications to the ferulamide scaffold can significantly impact its biological activity. [] Exploring substitutions on the phenolic ring, variations in the alkyl chain length and saturation, and modifications to the amide nitrogen could reveal potent anti-platelet agents. Further research focusing on systematic structural modifications and their impact on anti-platelet activity is needed to establish a clear SAR profile.
Q4: Are there any studies investigating the pharmacokinetic properties of ferulamide derivatives?
A4: Yes, at least one study explored the pharmacokinetic properties of an O-alkyl ferulamide derivative. Researchers investigating compound 5f, a promising multi-functional agent for Alzheimer's disease, utilized PET/CT imaging with [11C]5f to assess its brain permeability. The imaging revealed that [11C]5f effectively crossed the blood-brain barrier, demonstrating high brain uptake and a favorable clearance profile. [] This finding highlights the potential of specific ferulamide derivatives to target the central nervous system, suggesting their suitability for treating neurological disorders.
Q5: Have any specific targets or mechanisms of action been identified for ferulamide's anticancer effects?
A5: Research on (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8) provides insights into its anticancer mechanisms in HL-60 cells:
- G2/M phase cell cycle arrest: Compound 8 treatment led to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. This upregulation resulted in the inhibition of cyclin B1 expression, a crucial regulator of the G2/M transition, ultimately causing cell cycle arrest. []
- Apoptosis induction: Following G2/M arrest, compound 8 induced apoptosis in HL-60 cells, indicated by characteristic morphological changes like cell shrinkage and apoptotic body formation. The apoptotic effect was linked to a substantial downregulation of the anti-apoptotic protein Bcl-2. []
Q6: Are there any known natural sources of ferulamide?
A6: Yes, ferulamide and its derivatives have been isolated from several natural sources:
- Safflower (Carthamus tinctorius L.) oil cake: This byproduct of safflower oil production is a rich source of antioxidative serotonin derivatives, including N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide. []
- Cimicifuga dahurica (Turcz.)Maxim.: Two new cinnamamide derivatives, cimicifugamide and isocimicifugamide, identified as N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide (E) and N-(3'-methoxy-4'-hydroxyphenetnyl)-4-O-β-D-galactopyranosyl-isoferulamide (Z) respectively, have been isolated from this plant. []
- Oxyria digyna: This plant yielded cis-N-(p-hydroxyphenethyl)ferulamide and trans-N-(p-hydroxyphenethyl)ferulamide. []
- Portulaca oleracea L.: This plant is a source of (E)-ferulamide. []
- Pilea cavaleriei subsp. cavaleriei: This plant contains (2S,E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] ferulamide. []
- Cynanchum paniculatum: (2S, E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] ferulamide was also isolated from this plant. []
Q7: What are the potential applications of ferulamide in the food industry?
A7: The antioxidant properties of ferulamide and its derivatives make them potentially valuable as natural food preservatives. Studies on safflower seed extracts, rich in ferulamide derivatives, highlight their potential to inhibit lipid peroxidation and scavenge free radicals, which are major causes of food spoilage. [] This natural antioxidant activity could lead to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






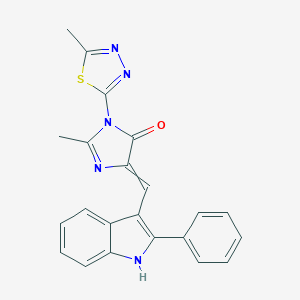
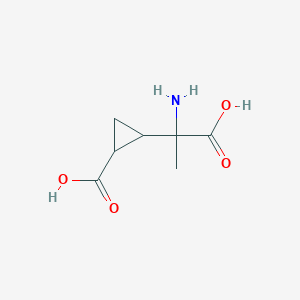
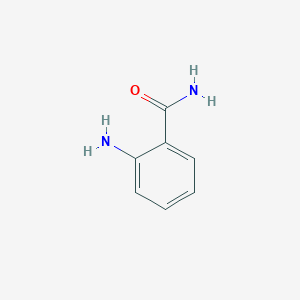
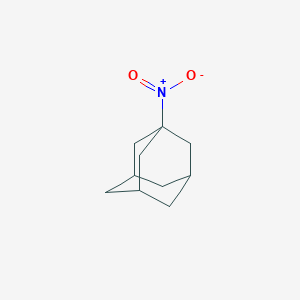


![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)



![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)